2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-diethyl-3,5-dimethylpyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-5-9-7(3)11(12)8(4)10(6-2)13-9/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIKNCDRPCIWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C(=C(O1)CC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345076 | |
| Record name | 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-10-4 | |
| Record name | 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4h Pyran 4 Ones and Analogues
Established Synthetic Routes to the 4H-Pyran-4-one Core
The construction of the 4H-pyran-4-one ring system can be achieved through a variety of synthetic strategies. These methods often involve the formation of key carbon-carbon and carbon-oxygen bonds to assemble the heterocyclic core.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of 4H-pyran-4-ones, providing a direct route to the heterocyclic ring system from acyclic precursors.
Intramolecular cyclization offers an efficient pathway to 4H-pyran-4-ones by forming the ring from a single precursor molecule. A notable example involves the acid-promoted cyclization of β-hydroxyketones. This method has been utilized in the synthesis of 2,6-dialkyl-2,3-dihydro-4H-pyran-4-ones. researchgate.net The key is the formation of a 1,5-dicarbonyl or a related precursor that can undergo an intramolecular aldol-type condensation. For instance, the indium-mediated mono-allylation of 1,5-dicarbonyl compounds followed by an acid-catalyzed dehydrative cyclization yields 2,3-dihydro-4H-pyran-4-ones. researchgate.net
A patent describes the preparation of tetrahydro-4H-pyran-4-one, which involves the formation of 1,5-dichloropentanone followed by hydrolysis and cyclization, showcasing an industrial approach to the basic pyranone structure. google.com
Table 1: Examples of Intramolecular Cyclization for Pyranone Synthesis
| Precursor Type | Reagents/Conditions | Product Type |
|---|---|---|
| β-Hydroxyenones | Palladium(II)-mediated oxidative cyclization | 2,3-Dihydro-4H-pyran-4-ones researchgate.net |
| 1,5-Dicarbonyl compounds | Indium-mediated allylation, then acid-catalyzed cyclization | 2,3-Dihydro-4H-pyran-4-ones researchgate.net |
| 1,5-Dichloropentanone | Water, phosphoric acid, sodium dihydrogen phosphate, heat | Tetrahydro-4H-pyran-4-one google.com |
The Claisen-Schmidt condensation, a reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen, is a fundamental tool in carbon-carbon bond formation. wikipedia.orgnih.gov This reaction can be a key step in creating the necessary carbon framework for subsequent cyclization to form a 4H-pyran-4-one. For instance, the condensation of an appropriate ketone with an aldehyde can generate a diketone or an unsaturated ketone, which can then undergo intramolecular cyclization. The reaction is often carried out under basic conditions, for example, using sodium hydroxide (B78521). nih.govtaylorandfrancis.com
The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is another powerful method for forming cyclic β-keto esters. libretexts.org This reaction is particularly effective for synthesizing five- and six-membered rings. While typically used for carbocyclic systems, the principles of the Dieckmann condensation can be adapted for the synthesis of heterocyclic systems like pyranones, especially when constructing the ring from a precursor containing two ester functionalities at appropriate positions. The mechanism involves the formation of an enolate which then attacks the second ester group, leading to a cyclic β-keto ester after elimination of an alkoxide. libretexts.org
Strategies Involving 1,3,5-Tricarbonyl Compounds
The cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents is a direct and common method for synthesizing 4-hydroxy-2-pyrones, which can be precursors to 4H-pyran-4-ones. mdpi.com This approach is considered biomimetic, as similar processes occur in nature via polyketide synthases. mdpi.com A versatile method for preparing 1,3,5-tricarbonyl derivatives involves the mild reaction of 1,3-bis(silyl enol ethers) with acid chlorides. organic-chemistry.org This avoids the use of strong Lewis acids which can cause decomposition. organic-chemistry.org Once formed, the 1,3,5-tricarbonyl compound can undergo intramolecular condensation to yield the pyranone ring.
Table 2: Synthesis of 1,3,5-Tricarbonyl Derivatives
| Reactants | Reagents/Conditions | Product |
|---|---|---|
| 1,3-Bis(silyl enol ethers) and Acid Chlorides | Dichloromethane, low temperature to room temperature | 1,3,5-Tricarbonyl derivatives organic-chemistry.org |
Recyclization Reactions
Recyclization reactions provide an alternative route to the 4H-pyran-4-one core, often starting from other heterocyclic systems. For example, the reaction of triacetic acid lactone with 3-bromocyclohexene (B24779) in the presence of potassium carbonate, followed by a Claisen rearrangement, leads to 3-substituted 4-hydroxy-2-pyrones. mdpi.com Another example is the recyclization of 4-oxo-4H-pyran-3-carboxylates. mdpi.com These methods allow for the modification and rearrangement of existing ring systems to form the desired pyranone structure.
Syntheses Based on Ketenes
Ketenes are highly reactive intermediates that can participate in cycloaddition reactions to form heterocyclic rings. Acetylketene, which can be generated in situ by heating 2,2,6-trimethyl-4H-1,3-dioxin-4-one, is a useful precursor for pyran-4-one synthesis. researchgate.net The reaction of acetylketene with terminal alkynes in the presence of a gold(I) catalyst has been developed as a method for synthesizing 2-methyl-pyran-4-one derivatives. researchgate.net This approach offers a route to substituted pyranones through a [4+2] cycloaddition-type mechanism.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful and versatile routes to construct the 4H-pyran-4-one ring system, often with high efficiency and selectivity.
Palladium-Catalyzed Approaches
Palladium catalysis has been effectively employed in the synthesis of various heterocyclic compounds. While a direct palladium-catalyzed synthesis of 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one is not extensively documented, related structures can be synthesized using palladium-catalyzed carbonylative approaches. For instance, the palladium iodide (PdI2)/potassium iodide (KI) catalytic system has been successful in the oxidative carbonylation of 2-propargyl-1,3-dicarbonyl compounds to yield functionalized furan (B31954) derivatives. nih.gov This type of strategy, involving the formation of C-C bonds through carbonylation, could potentially be adapted for the construction of the pyranone ring from suitable acyclic precursors.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been utilized to functionalize pre-existing pyrone rings. For example, 2,6-diaryl-3,5-dibromo-4-pyrones can undergo Heck coupling reactions with olefins in the presence of a palladium catalyst to introduce vinyl groups at the 3 and 5 positions.
Gold-Catalyzed Cycloisomerization
Gold catalysts have emerged as particularly effective for the cycloisomerization of alkynones to form various oxygen-containing heterocycles. nih.govnih.gov The outcome of the reaction, whether it leads to a furan or a pyran, is often dependent on the substitution pattern of the starting material. Specifically, the gold-catalyzed cyclization of alk-4-yn-1-ones bearing two substituents at the C-3 position typically undergoes a 6-endo-dig cyclization to afford 4H-pyrans. nih.gov This methodology is highly relevant for the synthesis of tetrasubstituted pyranones like this compound, which would require a correspondingly substituted alk-4-yn-1-one precursor.
Gold(I) catalysts, often in combination with a silver salt co-catalyst, are powerful tools for the intramolecular cyclization of γ-hydroxyalkynones, which can lead to the formation of 2,3-dihydro-4H-pyran-4-ones. These reactions proceed under mild conditions and demonstrate a broad substrate scope.
| Catalyst System | Substrate Type | Product Type | Yield (%) | Reference |
| AuCl/AgOTf | γ-hydroxyalkynones | 2,3-dihydro-4H-pyran-4-ones | 55-94 |
This table presents representative data for gold-catalyzed cycloisomerization reactions leading to pyranone-related structures.
Ruthenium-Catalyzed Cycloaddition
Ruthenium catalysts are known to promote various cycloaddition reactions, offering another avenue for the construction of the 4H-pyran-4-one ring. Zero-valent ruthenium complexes, for instance, can catalyze the [4+2] cycloaddition of α-ketols with ortho-acetylenic benzaldehydes. nih.gov While this specific example leads to angucycline ring systems, the underlying principle of ruthenium-catalyzed cycloaddition could be applied to different substrates to construct the desired pyranone core. For instance, a ruthenium-catalyzed reaction between a 1,3-diketone and an alkyne could potentially lead to the formation of a 4H-pyran-4-one.
Green Chemistry Approaches in 4H-Pyran-4-one Synthesis
In recent years, the development of environmentally benign synthetic methods has become a major focus in organic chemistry. Several green chemistry approaches have been successfully applied to the synthesis of 4H-pyran-4-ones. mjbas.comnih.gov
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) are highly efficient strategies that allow for the synthesis of complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste and saving time and resources. mjbas.comscispace.com The synthesis of polysubstituted 4H-pyrans is particularly well-suited for MCRs. A common approach involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and an active methylene (B1212753) compound.
For the synthesis of a tetrasubstituted pyranone like this compound, a plausible multicomponent reaction would involve the condensation of 3-ethyl-2,4-pentanedione (B72266) (a β-diketone), an appropriate aldehyde, and a suitable active methylene compound. Various catalysts, including basic catalysts like piperidine (B6355638) or more advanced catalysts such as neodymium(III) oxide (Nd2O3), have been shown to be effective for these transformations. mjbas.com
| Catalyst | Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Yield (%) | Reference |
| Nd2O3 | Aromatic aldehyde | β-ketoester | Malononitrile (B47326) | Aqueous medium | Good to Excellent | mjbas.com |
| Zn(II)/4Å molecular sieve | Aromatic aldehyde | Dicarbonyl compound | Malononitrile | Ethanol | Excellent | scispace.com |
| Et3N | Aryl aldehyde | β-ketoester | Malononitrile | Water | Excellent | nih.gov |
This interactive table showcases examples of multicomponent reactions for the synthesis of 4H-pyran derivatives.
On-Water Synthesis Protocols
Performing organic reactions in water as a solvent is a key aspect of green chemistry. "On-water" synthesis, where the reaction is carried out in an aqueous suspension, can often lead to enhanced reaction rates and selectivities. mdpi.com The synthesis of 4H-pyran derivatives through multicomponent reactions has been successfully demonstrated in water. nih.govmdpi.com For example, the three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and malononitrile can be efficiently catalyzed by a naturally occurring biopolymer like sodium alginate in water at room temperature, affording high yields of the corresponding 2-amino-3-cyano-4H-pyran derivatives. mdpi.com The use of water as a solvent not only aligns with the principles of green chemistry but can also simplify the work-up procedure.
Electrochemical Synthesis Methods
Electrochemical synthesis has emerged as a powerful and environmentally benign tool in organic chemistry, offering unique reaction pathways that are often difficult to achieve through conventional means. While specific examples detailing the electrochemical synthesis of this compound are not extensively documented, the principles of electrochemical synthesis of related heterocyclic compounds can be extrapolated. Generally, these methods involve the generation of reactive intermediates, such as radical ions or ions, at an electrode surface, which then undergo cyclization or condensation reactions to form the desired heterocyclic ring.
For the synthesis of 4H-pyran-4-one derivatives, an electrochemical approach could potentially involve the anodic oxidation of a suitable diketone or a related acyclic precursor. The oxidation would generate a radical cation, which could then undergo an intramolecular cyclization to form the pyran ring. The process would be highly dependent on the choice of electrolyte, solvent, and electrode material to control the reaction pathway and maximize the yield of the desired product. The absence of harsh chemical oxidants and the potential for high selectivity make this an attractive, albeit less explored, avenue for the synthesis of substituted 4H-pyran-4-ones.
Stereoselective Synthesis of Chiral 4H-Pyran-4-one Derivatives
The synthesis of chiral 4H-pyran-4-one derivatives with high stereoselectivity is a significant challenge in organic synthesis, driven by the prevalence of this scaffold in numerous biologically active natural products.
Lewis Acid-Mediated Prins Cyclizations
Lewis acid-mediated Prins cyclizations represent a powerful strategy for the stereoselective construction of tetrahydropyran (B127337) and dihydropyran rings, which are precursors to 4H-pyran-4-ones. beilstein-journals.orgnih.gov This reaction typically involves the condensation of an aldehyde with a homoallylic alcohol, which, upon activation by a Lewis acid, generates an oxocarbenium ion. This intermediate then undergoes an intramolecular cyclization with the alkene moiety to form the pyran ring. beilstein-journals.orgnih.gov The stereochemical outcome of the reaction can be controlled by the choice of Lewis acid, substrate, and reaction conditions.
Various Lewis acids have been employed to promote Prins cyclizations, including SnCl₄, TiCl₄, FeCl₃, and BiCl₃. beilstein-journals.orgnih.govacs.org For instance, the use of iron halides as catalysts in combination with trimethylsilyl (B98337) halides has been shown to provide dihydropyrans with complete diastereoselectivity. nih.gov The mechanism often proceeds through a chair-like transition state, which dictates the stereochemistry of the final product. nih.gov While direct synthesis of this compound via a Prins cyclization is not explicitly reported, a plausible route could involve the cyclization of an appropriately substituted homoallylic alcohol with an aldehyde, followed by oxidation of the resulting dihydropyran.
Table 1: Lewis Acids in Prins Cyclization for Pyran Synthesis
| Lewis Acid | Substrates | Key Features | Reference |
|---|---|---|---|
| InCl₃ | Ene-carbamate and benzaldehyde | Produces all-cis-tetrahydropyran-4-one in excellent yield. | beilstein-journals.org |
| SnCl₄ | Homoallylic alcohol and aldehyde | Used in the synthesis of 4-chlorotetrahydropyran. | beilstein-journals.org |
| BiCl₃ | Homoallylic alcohol and aldehyde | Microwave-assisted synthesis of 4-chloro-cis-2,6-disubstituted tetrahydropyran. | beilstein-journals.org |
| FeCl₃ | Various homoallylic alcohols and aldehydes | Excellent stereoselectivity for a broad range of substrates under mild conditions. | beilstein-journals.org |
| CuCl/BINOL-derived diphosphoric acid | Enals and glyoxylates | Catalytic enantioselective Prins cyclization. | nih.gov |
Specialized Synthetic Transformations
Wittig Reaction for Conjugated 4-Pyrones
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, specifically for converting ketones and aldehydes into alkenes. wikipedia.orglumenlearning.com This reaction utilizes a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglumenlearning.commasterorganicchemistry.com The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. organicchemistrytutor.com
In the context of 4H-pyran-4-one chemistry, the Wittig reaction can be employed to introduce exocyclic double bonds at the 4-position, creating conjugated 4-methylidene-4H-pyrans. These compounds are of interest due to their potential photophysical properties. For the synthesis of derivatives of this compound, the ketone at the 4-position can react with a suitable Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to introduce a methylene group. wikipedia.org The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide and the reaction conditions. organic-chemistry.org Stabilized ylides tend to produce E-alkenes, while non-stabilized ylides favor the formation of Z-alkenes. organic-chemistry.org
Table 2: Key Aspects of the Wittig Reaction
| Feature | Description | Reference |
|---|---|---|
| Reactants | Aldehyde or ketone and a phosphonium ylide (Wittig reagent). | wikipedia.orglumenlearning.com |
| Products | Alkene and triphenylphosphine oxide. | wikipedia.orglumenlearning.commasterorganicchemistry.com |
| Mechanism | Involves the formation of a betaine (B1666868) intermediate followed by an oxaphosphetane, or a direct [2+2] cycloaddition to form the oxaphosphetane, which then decomposes. | wikipedia.orgorganicchemistrytutor.com |
| Driving Force | Formation of the highly stable P=O bond in triphenylphosphine oxide. | organicchemistrytutor.com |
| Stereochemistry | Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides yield (Z)-alkenes. | organic-chemistry.org |
Mannich Reaction in 4H-Pyran-4-one Derivatization
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine or ammonia. This reaction is a powerful tool for the introduction of an aminoalkyl group into a substrate. researchgate.net In the chemistry of 4H-pyran-4-ones, the Mannich reaction is particularly useful for the derivatization of the pyran ring, especially at positions with acidic protons.
For instance, 3-hydroxy-4H-pyran-4-ones can be functionalized at the C2 position through a Mannich reaction. researchgate.net A series of 3-hydroxy-6-methyl-2-[(substituted-piperidine-1-yl)methyl]-4H-pyran-4-one compounds have been synthesized by reacting 5-hydroxy-2-methyl-4H-pyran-4-one with various piperidine derivatives and formaldehyde. researchgate.net This methodology could be adapted to introduce aminoalkyl groups into the 3- and 5-positions of 2,6-diethyl-4H-pyran-4-one, provided that these positions can be activated. The resulting Mannich bases are often of interest for their potential biological activities.
Selective Monohydrolysis of Dicarboxylates
The selective monohydrolysis of diesters is a critical transformation in organic synthesis, allowing for the differentiation of two identical ester groups within a molecule. This is particularly relevant for the synthesis of unsymmetrically substituted compounds. A simple and efficient procedure for the selective monohydrolysis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates has been developed. nih.govresearchgate.net
This method utilizes a quaternary ammonium (B1175870) salt, such as tetraethylammonium (B1195904) bromide (TEAB), as a catalyst in a water-ethanol mixture with a controlled amount of sodium hydroxide. nih.govresearchgate.net The optimized conditions, involving 1.0 equivalent of TEAB and 1.2 equivalents of NaOH in a 10% water-ethanol medium at 40 °C, have shown remarkable selectivity for the monohydrolysis, affording the corresponding monoesters in yields ranging from 20-80%. nih.govresearchgate.net This strategy provides a valuable route to 4H-pyran hemiesters, which can serve as versatile intermediates for further derivatization. researchgate.net Although the specific substrate is a 4-aryl derivative, the principle can be applied to the synthesis of monoacid derivatives of 2,6-diethyl-3,5-bis(alkoxycarbonyl)-4H-pyran-4-one, which are precursors to compounds like this compound.
Table 3: Optimized Conditions for Selective Monohydrolysis
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Tetraethylammonium bromide (TEAB) (1.0 equiv.) | nih.govresearchgate.net |
| Base | Sodium hydroxide (NaOH) (1.2 equiv.) | nih.govresearchgate.net |
| Solvent | 10% Water-Ethanol | nih.govresearchgate.net |
| Temperature | 40 °C | nih.govresearchgate.net |
| Yield | 20-80% | nih.govresearchgate.net |
Total Synthesis of Complex Natural Products Featuring 4H-Pyran-4-one Moieties
The synthesis of substituted 4H-pyran-4-ones is a well-established field in organic chemistry, primarily relying on the cyclization and dehydration of poly-carbonyl precursors. The construction of the this compound core would most logically proceed through the acid-catalyzed cyclization of a suitable 1,3,5-triketone derivative.
A representative synthetic approach would involve the initial formation of a β-keto ester, followed by acylation and subsequent cyclization. The key steps are outlined below:
Step 1: Synthesis of the β-Keto Ester Precursor
The synthesis would commence with the Claisen condensation of ethyl propionate (B1217596) to form a β-keto ester. This reaction provides the basic carbon framework needed for one side of the pyranone ring.
Step 2: Acylation to Form the 1,3,5-Triketone Intermediate
The resulting β-keto ester would then be acylated with propionyl chloride. This step introduces the second ethyl ketone group, creating the acyclic 1,3,5-triketone precursor necessary for the cyclization. The methylation steps to introduce the 3,5-dimethyl groups would typically involve enolate formation followed by reaction with an electrophilic methyl source like methyl iodide.
Step 3: Acid-Catalyzed Cyclization and Dehydration
The final and key step is the intramolecular cyclization of the 1,3,5-triketone. Treatment with a strong acid, such as sulfuric acid or polyphosphoric acid, catalyzes the condensation of the terminal ketone with the central carbonyl group, followed by dehydration to yield the stable, aromatic 4H-pyran-4-one ring system.
Table 1: Plausible Synthetic Route for this compound
| Step | Reactants | Reagents | Product |
| 1 | Ethyl propionate, 2-Pentanone | Sodium ethoxide (EtONa) | Ethyl 2-methyl-3-oxohexanoate |
| 2 | Ethyl 2-methyl-3-oxohexanoate | Propionyl chloride, Pyridine | 4,6-Dimethyl-3,5,7-nonanetrione |
| 3 | 4,6-Dimethyl-3,5,7-nonanetrione | Sulfuric acid (H₂SO₄), Heat | This compound |
This synthetic strategy is highly modular and aligns with general methods for preparing various substituted pyran-4-ones. researchgate.net While no natural product containing this specific moiety has been synthesized, the chemical principles for its formation are robust and well-documented in the synthesis of analogous structures. researchgate.netorganic-chemistry.org
Chemical Reactivity and Mechanistic Investigations of 2,6 Diethyl 3,5 Dimethyl 4h Pyran 4 One
Electrophilic and Nucleophilic Character of the 4H-Pyran-4-one Ring System
The 4H-pyran-4-one ring is a six-membered, non-aromatic heterocyclic system containing an oxygen atom and a ketone group. wikipedia.orgnih.gov Its chemical nature is distinctly dichotomous, exhibiting both electrophilic and nucleophilic properties. This duality is a consequence of the electronic influence of the ring oxygen and the exocyclic carbonyl group.
The carbonyl group at the C-4 position is strongly electron-withdrawing, which polarizes the molecule and creates significant electrophilic character at the C-2, C-4, and C-6 positions. This is evident in the resonance structures where a positive charge is delocalized to these carbons. Conversely, the ring oxygen atom possesses lone pairs of electrons, imparting nucleophilic and basic character to the molecule, allowing it to be protonated under acidic conditions.
In 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one, the presence of four electron-donating alkyl groups (two ethyl and two methyl) significantly modulates this electronic profile. These groups increase the electron density within the pyran ring through an inductive effect. This enhanced electron density increases the nucleophilicity of the ring oxygen and can influence the reactivity of the electrophilic centers, potentially making the ring more susceptible to electrophilic attack and modifying the rates of nucleophilic additions. Theoretical studies on the parent 4H-pyran-4-one suggest low aromaticity, and the reactivity is dominated by its conjugated enone character. scite.ai
Reaction Mechanisms at Key Electrophilic Centers (C-2, C-4, C-6)
The primary electrophilic centers in the 4H-pyran-4-one scaffold are the C-2, C-4 (carbonyl carbon), and C-6 positions. Nucleophilic attack is a cornerstone of pyranone chemistry, with the specific site of attack depending on the nature of the nucleophile and the reaction conditions.
Attack at C-2 and C-6: These positions are analogous to the β-carbon of an α,β-unsaturated ketone. They are susceptible to conjugate addition (Michael-type addition) by soft nucleophiles. For 2,6-disubstituted pyranones, this initial attack often leads to a ring-opening reaction, which is a key step in many of its transformations. researchgate.net The ethyl groups at C-2 and C-6 in this compound introduce steric hindrance, which may influence the accessibility of these sites to bulky nucleophiles.
Attack at C-4: The carbonyl carbon is a hard electrophilic center and is typically attacked by hard nucleophiles, such as Grignard reagents or organolithium compounds. This results in the formation of a tertiary alcohol upon workup.
The general mechanism for nucleophilic attack at C-2/C-6 involves the addition of a nucleophile to form an enolate intermediate, which can then be protonated or undergo further reactions, such as ring cleavage.
Ring-Opening Transformations and Rearrangements
The 4H-pyran-4-one ring, while stable under many conditions, can undergo ring-opening transformations, particularly when treated with strong nucleophiles. This reactivity is a hallmark of the 2,6-disubstituted pyranone system.
The typical mechanism is initiated by a nucleophilic attack at either the C-2 or C-6 position, breaking the conjugated system and forming an enolate. Subsequent cleavage of the C-O bond of the pyran ring leads to a linear 1,5-dicarbonyl compound or a related derivative. For instance, the reaction of 4H-thiapyran-4-thiones, sulfur analogs of pyranones, with nucleophiles in solvents like dimethyl sulfoxide results in ring-opening to form intermediates that can be oxidized to other heterocyclic systems. rsc.org A similar principle applies to 4H-pyran-4-ones, where the reaction with various nucleophiles can lead to the formation of acyclic compounds or recyclization into new ring systems like pyridones or pyrazoles. researchgate.netnih.gov
Reactivity with Nitrogen-Nucleophiles and 1,3-Dipoles
The reaction of 4H-pyran-4-ones with nitrogen-based nucleophiles is a well-established and synthetically valuable transformation, most notably for the synthesis of 4-pyridones. cdnsciencepub.com
When this compound reacts with ammonia or primary amines, the nitrogen atom acts as a nucleophile, attacking the C-2 or C-6 position. This is followed by the opening of the pyran ring. The resulting intermediate then undergoes an intramolecular cyclization via condensation between the terminal amino group and the ketone, eliminating a molecule of water to form the more stable 4-pyridone ring. researchgate.net This reaction provides a direct route from a pyran to a pyridine-based heterocycle.
The reactivity with 1,3-dipoles, such as nitrile oxides, has also been investigated for pyranone systems. nih.gov Depending on the substrate, the reaction can proceed via different pathways. For pyranones with activatable groups like cyano groups, the reaction may occur at the substituent. In the case of this compound, a [3+2] cycloaddition reaction could potentially occur across the C2=C3 or C5=C6 double bonds, leading to the formation of fused heterocyclic systems.
Insights into Catalytic Reaction Mechanisms
While the target molecule itself is a product, understanding the catalytic mechanisms for its synthesis provides insight into its formation and stability. The synthesis of substituted 4H-pyrans is often achieved through one-pot, multi-component reactions involving an aldehyde, a 1,3-dicarbonyl compound, and an active methylene (B1212753) compound. nih.govgrowingscience.com These reactions can be catalyzed by a wide range of catalysts, including acids, bases, and heterogeneous catalysts. mjbas.comnih.gov
A plausible and widely accepted mechanism involves two key steps:
Knoevenagel Condensation: A base catalyst facilitates the condensation of the aldehyde with the active methylene compound (e.g., malononitrile) to form a vinylidene intermediate.
Michael Addition and Cyclization: The 1,3-dicarbonyl compound (in this case, the precursor to the diethyl dimethyl pyranone structure) then acts as a Michael donor, adding to the vinylidene intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final 4H-pyran ring. nih.gov
The choice of catalyst can significantly influence reaction times and yields, with various solid-supported and recyclable catalysts being developed for greener synthesis protocols. nih.govmjbas.com
| Catalyst | Reaction Conditions | Typical Yield | Reference |
|---|---|---|---|
| Piperidine (B6355638) | Ethanol, Reflux | Intermediate | mjbas.com |
| KOH loaded CaO | Solvent-free, 60°C | High (e.g., 92%) | growingscience.com |
| Nd₂O₃ | Solvent, Reflux | Excellent (e.g., 93%) | mjbas.com |
| Sodium Alginate | Water, Room Temp. | Good to Excellent | nih.gov |
Photochemical Reactions of 4H-Pyran-4-ones
4H-pyran-4-ones are photochemically active and can undergo a variety of transformations upon UV irradiation. One of the most notable reactions is the rearrangement of 2,6-disubstituted 4H-pyran-4-ones into their isomeric 2H-pyran-2-ones. rsc.org
Irradiation of compounds like 2,6-dimethyl-4H-pyran-4-one with a mercury lamp can lead to this isomerization. rsc.org The proposed mechanism is believed to proceed through a pathway analogous to the photochemical transformations of cyclohexa-2,5-dienones. This involves the formation of a bicyclic intermediate which then rearranges to the 2H-pyran-2-one structure. For some substrates, other photoproducts, such as furyl aldehydes, have also been observed. rsc.org Other photochemical reactions can include 6π-electrocyclization, particularly in pyranones with suitable conjugated substituents. researchgate.net
Electrochemical Behavior and Oxidation Processes
The electrochemical properties of 4H-pyran-4-ones are of interest for understanding their redox behavior. The electron-rich nature of the this compound ring, due to the four alkyl substituents, suggests it would be susceptible to oxidation.
Electrochemical studies on related pyran derivatives, such as pyranine, show that oxidation can occur, leading to the formation of radical intermediates. nih.govresearchgate.net The oxidation process is often complex and can involve chemical steps preceding or following the electron transfer, such as acid-base equilibria. nih.gov For the title compound, cyclic voltammetry would likely reveal an irreversible oxidation peak at a specific potential, corresponding to the removal of an electron from the pyranone system to form a radical cation. This reactive intermediate could then undergo subsequent reactions like dimerization or reaction with the solvent. The precise oxidation potential would be influenced by the electron-donating substituents, which would be expected to lower the potential required for oxidation compared to the unsubstituted parent compound.
Derivatization and Functionalization Strategies for 2,6 Diethyl 3,5 Dimethyl 4h Pyran 4 One
Electrophilic Substitution Reactions on the Pyrone Ring
Electrophilic substitution is a fundamental reaction class for aromatic and heteroaromatic compounds. masterorganicchemistry.com In 4-pyrones, the π-electron system allows for such reactions, although the reactivity is different from that of benzene (B151609). The positions most susceptible to electrophilic attack in unsubstituted or less substituted 4-pyrones are typically the C-3 and C-5 positions. However, in 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one, these positions are already occupied by methyl groups. This steric hindrance and electronic saturation at the 3 and 5 positions make direct electrophilic substitution on the pyran ring challenging. Instead, electrophilic reactions are more likely to occur on the alkyl side chains, particularly at the α-positions of the ethyl and methyl groups, under radical conditions.
Halogenation is a common electrophilic substitution reaction. For 4-pyrone systems that are unsubstituted at the 3 and 5 positions, direct bromination is a feasible process. For instance, 2,6-diaryl-4-pyrones can be efficiently brominated at the 3 and 5 positions using N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield the corresponding 3,5-dibromo derivatives. clockss.org
For a fully substituted ring like this compound, direct halogenation on the ring is sterically hindered. An alternative pathway is the radical bromination of the alkyl substituents, particularly at the benzylic-like positions (α to the pyran ring). For example, the methyl groups of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one can be brominated using N-bromosuccinimide under Wohl-Ziegler conditions to produce bromomethyl derivatives. researchgate.net A similar strategy could be applied to the ethyl and methyl groups of the target compound.
Table 1: Representative Halogenation Reactions on 4-Pyrone Scaffolds
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2,6-Diaryl-4-pyrone | NBS/DMF | 2,6-Diaryl-3,5-dibromo-4-pyrone | Good | clockss.org |
Friedel-Crafts acylation and alkylation are cornerstone reactions for introducing carbon substituents onto aromatic rings via electrophilic substitution. masterorganicchemistry.com These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile (an acylium or carbocation). libretexts.org While highly effective for benzene and other electron-rich aromatics, their application to the 4-pyrone ring system is less common due to the ring's lower aromaticity and the potential for the Lewis acid to coordinate with the ring oxygen or carbonyl group, which can deactivate the ring towards electrophilic attack.
Given that the 3 and 5 positions of this compound are blocked, direct Friedel-Crafts reactions on the ring are not feasible. Research into direct C-H acylation or alkylation of the pyrone ring itself is limited. Functionalization typically proceeds through other mechanisms or at pre-functionalized positions.
Michael Addition Reactions
The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgyoutube.com The 4H-pyran-4-one structure contains a conjugated enone system, making it a potential Michael acceptor. A nucleophile could theoretically attack the C-3 or C-5 position, with the negative charge being delocalized onto the carbonyl oxygen.
However, the substitution at the 2, 3, 5, and 6 positions in this compound presents significant steric hindrance to potential nucleophiles, making a direct Michael addition to the ring difficult. While Michael additions are crucial in the synthesis of highly substituted 4H-pyrans, rsc.orgorganic-chemistry.org examples of post-synthetic Michael additions to a fully substituted 4-pyrone ring are not widely reported. The reactivity is often dominated by attack at the carbonyl carbon or by ring-opening pathways, especially with strong nucleophiles.
Palladium-Catalyzed Carbofunctionalization
Palladium-catalyzed cross-coupling and C-H functionalization reactions have become powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods offer high selectivity and functional group tolerance. For a molecule like this compound, which lacks reactive C-H bonds on the heterocyclic ring, palladium-catalyzed functionalization would likely target the C-H bonds of the alkyl substituents.
This approach, often termed ligand-directed C–H functionalization, can enable the selective introduction of aryl, alkyl, or other groups. nih.gov While specific examples for this compound are not documented, the principles can be extrapolated. For instance, a directing group could be temporarily installed on the molecule to guide a palladium catalyst to activate a specific C-H bond on one of the ethyl or methyl groups, followed by coupling with a suitable partner (e.g., an organohalide or organoboron reagent). Tandem cyclization and silylation reactions catalyzed by palladium have also been demonstrated for related systems, highlighting the versatility of this approach. rsc.org
Pyrone Ring Modification via Fries Rearrangement
The Fries rearrangement is a classic organic reaction that involves the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.comorganic-chemistry.org The reaction proceeds through the migration of an acyl group from the phenolic oxygen to the ortho or para position of the aromatic ring. byjus.com
Direct application of the Fries rearrangement to the 4H-pyran-4-one ring itself is not possible, as the pyrone is a cyclic ether and ketone, not a phenolic ester. The inclusion of this strategy in the context of pyrone modification likely refers to its use in a multi-step synthesis where a pyrone derivative is part of a larger molecule containing a phenolic ester moiety. For example, a Fries rearrangement has been utilized as a key step in the synthesis of acetyl-hydroxycoumarins (benzopyranones), where the rearrangement occurs on a phenyl acetate precursor before the pyrone ring is formed or modified. researchgate.net This demonstrates how the reaction can be strategically employed in synthetic routes that build upon or lead to pyranone-containing structures, rather than as a direct modification of the pyrone ring itself.
Classical Fries Rearrangement Mechanism:
Coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester.
Generation of an acylium carbocation intermediate.
Electrophilic aromatic substitution of the acylium ion onto the aromatic ring.
Hydrolysis to yield the final ortho- or para-hydroxyaryl ketone. byjus.com
Transformations of Substituted 4H-Pyran-4-ones
One of the most synthetically useful aspects of 4-pyrones is their ability to serve as precursors to other heterocyclic systems through ring-transformation reactions. These reactions typically involve a nucleophilic attack on the pyrone ring, leading to ring-opening, followed by recyclization to form a new ring.
Conversion to Pyridones and Pyridines: The reaction of 4-pyrones with ammonia or primary amines is a well-established method for the synthesis of 4-pyridones. The mechanism involves a conjugate addition of the amine to the pyrone ring, followed by ring-opening and subsequent recyclization with the elimination of water. For example, 2,6-bis(hetaryl)-4-pyrones react with ammonia to afford the corresponding 2,6-bis(hetaryl)pyridines. nih.govacs.org This transformation is a powerful route to highly substituted pyridine derivatives.
Conversion to Pyrazoles: Similarly, 4-pyrones can be converted into pyrazoles by reaction with hydrazine or its derivatives. nih.gov The reaction of 2,6-dicyano-4-pyrone with hydrazine proceeds via nucleophilic attack and ring-opening to yield a pyrazolylacetic acid hydrazide. nih.gov In other cases, the intermediate from the ring-opening can be considered a 1,3-dicarbonyl equivalent, which readily condenses with hydrazine to form the pyrazole ring in a manner analogous to the Knorr pyrazole synthesis. youtube.comnih.gov
Table 2: Representative Ring Transformation Reactions of 4-Pyrones
| 4-Pyrone Derivative | Reagent | Product Heterocycle | Reference |
|---|---|---|---|
| 2,6-Bis(hetaryl)-4-pyrone | Ammonia | 2,6-Bis(hetaryl)pyridine | nih.govacs.org |
| 2,6-Dicyano-4-pyrone | Hydrazine Hydrate | Pyrazolylacetic acid hydrazide | nih.gov |
These transformations underscore the value of the 4H-pyran-4-one core as a versatile intermediate for accessing a diverse range of other important heterocyclic structures.
Modification of Side Chains and Substituents
The ethyl and methyl groups attached to the 4H-pyran-4-one core represent key sites for chemical modification. Functionalization of these side chains can lead to a diverse array of derivatives with altered electronic, steric, and chelating properties.
A critical initial step for many derivatization pathways is the selective halogenation of the methyl groups at the 3 and 5 positions. Given their allylic-like character, these methyl groups are susceptible to radical bromination. A well-established method for such transformations is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. youtube.comyoutube.comchemistrysteps.com This reaction is anticipated to selectively yield the 3,5-bis(bromomethyl)-2,6-diethyl-4H-pyran-4-one intermediate. This di-brominated compound is a versatile precursor for a variety of subsequent nucleophilic substitution reactions, opening avenues for the introduction of a wide range of functional groups.
The ethyl groups at the 2 and 6 positions present a different set of challenges and opportunities for modification. While direct functionalization of these groups is less straightforward, selective oxidation represents a potential strategy. For instance, carefully controlled oxidation could potentially convert the ethyl groups into acetyl moieties or other oxygenated functionalities. nih.gov However, achieving high selectivity at these positions without affecting the pyranone core would require careful selection of reagents and reaction conditions.
The proposed and analogous reactions for the modification of the side chains are presented in the table below.
| Precursor Compound | Reagents and Conditions | Product | Reaction Type |
| This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Heat/Light | 3,5-Bis(bromomethyl)-2,6-diethyl-4H-pyran-4-one | Radical Bromination |
| This compound | Oxidizing Agent (e.g., KMnO4, CrO3) | Potentially 2,6-diacetyl-3,5-dimethyl-4H-pyran-4-one or other oxidized derivatives | Side-chain Oxidation |
This table outlines plausible synthetic pathways based on established chemical principles, as direct experimental data for the specific substrate is not available.
Design and Synthesis of Crown Ether and Podand Derivatives
The synthesis of crown ethers and podands incorporating the 4H-pyran-4-one moiety is a promising area for the development of novel ionophores and complexing agents. The strategy for constructing these macrocyclic and acyclic polyethers hinges on the availability of a suitably functionalized pyranone precursor, namely the 3,5-bis(bromomethyl) derivative discussed previously.
Podands, which are acyclic polyethers, can be synthesized through the nucleophilic substitution of the bromine atoms in 3,5-bis(bromomethyl)-2,6-diethyl-4H-pyran-4-one with various nucleophiles. For example, reaction with mono-protected oligoethylene glycols, followed by deprotection, would yield podands with varying chain lengths. Similarly, reactions with other nucleophiles such as phenols, thiophenols, or amines can introduce different end-groups to the podand arms, thereby tuning the electronic and binding properties of the final molecule. Research on the analogous 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one has demonstrated successful synthesis of podands through reaction with o-nitrophenol, 8-hydroxyquinoline, and 2-hydroxymethyl pyridine. nih.gov
Crown ethers, being cyclic polyethers, can be synthesized via a Williamson ether synthesis approach. This would involve the reaction of the 3,5-bis(bromomethyl) precursor with a suitable diol, such as triethyleneglycol, under high-dilution conditions to favor intramolecular cyclization. The size of the resulting crown ether ring can be controlled by the length of the diol used. The synthesis of a crown ether derivative from 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one and triethyleneglycol has been reported, providing a direct analogy for this synthetic route. nih.gov
Below is a table summarizing the proposed synthetic pathways for crown ether and podand derivatives of this compound.
| Precursor Compound | Reagents and Conditions | Product Type | Example Product Structure |
| 3,5-Bis(bromomethyl)-2,6-diethyl-4H-pyran-4-one | Triethyleneglycol, NaH, THF | Crown Ether | A macrocycle containing the pyranone unit linked by a triethyleneglycol chain |
| 3,5-Bis(bromomethyl)-2,6-diethyl-4H-pyran-4-one | 2-Hydroxymethyl pyridine, NaH, THF | Podand | Pyranone with two 2-pyridylmethoxymethyl substituents at the 3 and 5 positions |
| 3,5-Bis(bromomethyl)-2,6-diethyl-4H-pyran-4-one | o-Nitrophenol, Base | Podand | Pyranone with two o-nitrophenoxymethyl substituents at the 3 and 5 positions |
The presented syntheses are based on established methodologies for analogous 4H-pyran-4-one derivatives. nih.gov
Advanced Spectroscopic Characterization and Computational Studies
Spectroscopic Analysis Techniques
A multi-faceted spectroscopic approach is indispensable for the unambiguous characterization of organic compounds.
NMR spectroscopy is the cornerstone of molecular structure determination in solution.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the ethyl and methyl protons. The chemical shifts would be influenced by their positions on the pyranone ring. For instance, the methylene (B1212753) protons (CH₂) of the ethyl groups and the methyl protons directly attached to the ring would likely appear in different regions of the spectrum. The coupling patterns (e.g., quartets for the CH₂ and triplets for the CH₃ of the ethyl groups) would confirm their connectivity.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (C=O) of the pyranone ring, the olefinic carbons, and the aliphatic carbons of the ethyl and methyl substituents.
2D NMR (HSQC, HMBC, NOESY):
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It would be crucial for establishing the connectivity of the entire carbon skeleton, for example, by showing correlations from the methyl protons to the carbons of the pyranone ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the relative stereochemistry of the substituents on the pyranone ring.
A hypothetical data table for the expected NMR signals is presented below.
| Atom | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| Carbonyl C | - | ~180-190 |
| Ring C-O | - | ~160-170 |
| Ring C-C | - | ~110-120 |
| Ethyl CH₂ | Quartet | ~2.5-3.0 |
| Ethyl CH₃ | Triplet | ~1.0-1.5 |
| Methyl CH₃ | Singlet | ~2.0-2.5 |
Table 1: Hypothetical NMR Data for 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one. Actual values would need to be determined experimentally.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band in the region of 1650-1600 cm⁻¹ would be indicative of the conjugated ketone (C=O) group. Other significant peaks would include those for C-O-C stretching and C-H stretching and bending vibrations of the alkyl groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | 1650-1600 |
| C=C (Alkene) | 1600-1550 |
| C-O-C (Ether) | 1250-1050 |
| C-H (sp³) | 2980-2850 |
Table 2: Expected IR Absorption Bands for this compound.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₆O₂), the expected molecular weight is approximately 180.24 g/mol . An ESI-MS (Electrospray Ionization Mass Spectrometry) experiment would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 181. The fragmentation pattern in the mass spectrum would provide further structural clues, for example, through the loss of ethyl or methyl groups.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the 4H-pyran-4-one ring would be expected to absorb UV or visible light. The position of the maximum absorption (λmax) would be influenced by the substitution pattern on the ring. For related 2,6-dimethyl-4H-pyran-4-one, absorption is observed in the UV region. nist.govnist.gov
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules are fluorescent, some pyranone derivatives are known to exhibit fluorescence. If this compound were fluorescent, the emission spectrum would be at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence properties would be sensitive to the solvent environment.
Computational Chemistry Approaches
Computational studies, particularly those employing quantum chemical methods, offer deep insights into the intrinsic properties of molecules like this compound. These methods allow for the prediction of molecular geometry, electronic properties, and reactivity, which are crucial for understanding its chemical behavior and potential applications, such as in the field of antioxidant chemistry.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the electronic structure and reactivity of organic molecules. For pyran-4-one derivatives, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov
These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its stability and how it interacts with other chemical species. For instance, in studies of other pyran derivatives, DFT has been successfully used to analyze their molecular structure and electronic properties, providing insights that align well with experimental findings. bohrium.com
Theoretical Modeling of Antioxidant Mechanisms
The potential antioxidant activity of pyran-4-one compounds is a significant area of research. Computational modeling is instrumental in elucidating the mechanisms by which these molecules can neutralize free radicals. The primary antioxidant mechanisms, such as hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET), can be investigated using DFT calculations.
The Bond Dissociation Enthalpy (BDE) is a key descriptor for the HAT mechanism. It represents the enthalpy change associated with the homolytic cleavage of a C-H or O-H bond. A lower BDE value for a specific hydrogen atom indicates a greater ease of donation to a free radical, suggesting a higher antioxidant potential via the HAT pathway. For pyran-4-one derivatives, BDE calculations would focus on the C-H bonds of the ethyl and methyl substituents on the pyran ring. While specific values for this compound are not reported, studies on similar phenolic antioxidants demonstrate the reliability of DFT in predicting BDEs.
The Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE) are crucial for evaluating the SET-PT and SPLET mechanisms, respectively. IP corresponds to the energy required to remove an electron from the antioxidant molecule, initiating the SET pathway. PDE relates to the energy of proton abstraction from the antioxidant. By comparing these calculated energetic parameters, it is possible to predict the most favorable antioxidant mechanism in different environments (gas phase or in solution). For various hydroxypyridinone and kojic acid derivatives, which are structurally related to pyranones, DFT calculations have shown that the SPLET mechanism is often preferred. researchgate.net
Global and Local Reactivity Descriptors (Fukui Functions, HOMO-LUMO Energies)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental global descriptors. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov
Table 1: Illustrative Global Reactivity Descriptors for Pyran-4-one Analogs (Note: Data is hypothetical and for illustrative purposes only, as specific data for this compound is not available.)
| Descriptor | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.5 | Electron-donating ability |
| ELUMO | -1.2 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 | Chemical stability |
| Ionization Potential (I) | 6.5 | Energy to lose an electron |
| Electron Affinity (A) | 1.2 | Energy to gain an electron |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.19 | Reciprocal of hardness |
Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. bas.bg By analyzing the Fukui functions, one can pinpoint which atoms in the this compound molecule are most likely to participate in chemical reactions. For instance, the analysis of Fukui indices in 2H-1-benzopyran-2-one derivatives has revealed that adsorption on a metal surface is not limited to heteroatoms but also involves carbon atoms as nucleophilic and electrophilic centers. biointerfaceresearch.com
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, accounting for its conformational flexibility. For a molecule like this compound, MD simulations can explore the different accessible conformations of the ethyl and methyl groups on the pyran ring. This is crucial as the molecule's conformation can significantly influence its reactivity and interaction with other molecules.
Conformational analysis, often performed in conjunction with DFT calculations, helps to identify the most stable (lowest energy) conformations of the molecule. Understanding the conformational landscape is essential for accurately predicting its properties and biological activity. For example, the synthesis and structural characterization of a novel pyran derivative revealed a "flattened-boat" conformation of the pyran ring through single-crystal X-ray diffraction, which was supported by DFT calculations. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the physicochemical properties of a series of compounds with their biological activities. For derivatives of 4H-pyran-4-one, these models have been pivotal in identifying key structural features that govern their therapeutic effects.
Research on a series of 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives, which share structural similarities with pyran-4-ones, has demonstrated the utility of 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) in understanding their inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD). frontiersin.org For one such model, a strong cross-validated correlation coefficient (Q²) of 0.872 and a high conventional correlation coefficient (R²) of 0.999 were achieved. frontiersin.org This model indicated that both steric and electrostatic fields, with contributions of 52.3% and 47.7% respectively, are crucial for the inhibitory activity. frontiersin.org The predictive capability of the model was further affirmed by a predicted correlation coefficient (R²pred) of 0.863. frontiersin.org
These findings suggest that for compounds like this compound, the size, shape, and electronic distribution of the substituents at the 2, 3, 5, and 6 positions of the pyran ring are likely to be significant determinants of their biological activity. The diethyl and dimethyl groups of the target compound would contribute to the steric and hydrophobic properties, which are often key parameters in QSAR models.
A summary of the key findings from a representative QSAR study on related compounds is presented in the table below.
| QSAR Model | Key Parameters | Statistical Significance | Descriptor Contribution | Predictive Capability |
| CoMFA | Steric and Electrostatic Fields | Q² = 0.872, R² = 0.999 | Steric: 52.3%, Electrostatic: 47.7% | R²pred = 0.863 |
Data from a study on 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives as HPPD inhibitors. frontiersin.org
Molecular Docking and Binding Energy Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method provides insights into the binding affinity and the specific interactions that stabilize the ligand-receptor complex. While no specific molecular docking studies for this compound have been reported, studies on other 4H-pyran derivatives have elucidated their binding modes with various biological targets.
For instance, molecular docking studies on newly synthesized 4H-pyran derivatives have been conducted to investigate their potential as anticancer agents by targeting cyclin-dependent kinase 2 (CDK2). nih.gov These studies help in understanding the interactions within the ATP binding pocket of the enzyme. nih.gov Similarly, other research has utilized molecular docking to explore the binding of pyran derivatives to receptors like the 11-Beta-Hydroxysteroid dehydrogenase-1, where stable binding patterns were observed. researchgate.net
In a study of pyrazolopyridine derivatives, which have a related heterocyclic structure, molecular docking was used to investigate their anticancer activity. The binding energies of these compounds within the active site of a target protein (PDB ID: 5IVE) ranged from -6.0161 to -7.8182 kcal/mol, indicating favorable binding. nih.gov The most active compound in this series, a pyridopyrazolo-triazine derivative, exhibited the highest free binding energy of -7.8182 kcal/mol. nih.gov These studies typically reveal the importance of hydrogen bonds and hydrophobic interactions in the binding of the ligands to the receptor's active site.
The table below summarizes representative binding energy data from a molecular docking study on related heterocyclic compounds.
| Compound Class | Target Protein (PDB ID) | Binding Energy Range (kcal/mol) | Best Binding Energy (kcal/mol) |
| Pyrazolopyridine Derivatives | 5IVE | -6.0161 to -7.8182 | -7.8182 |
Data from a study on pyrazolopyridine derivatives with anticancer activity. nih.gov
Biological Activities and Molecular Mechanisms of 2,6 Diethyl 3,5 Dimethyl 4h Pyran 4 One and Its Analogues
General Biological Activities of 4H-Pyran-4-ones
The 4H-pyran-4-one nucleus is a core structure in many biologically significant molecules, leading to a diverse spectrum of pharmacological activities. arabjchem.org These compounds have been investigated for their potential as antimicrobial, antiviral, and antitumor agents. arabjchem.orgnih.gov Furthermore, various derivatives have shown promise in cancer therapy and for their effects on the central nervous system. arabjchem.org The 4H-pyran scaffold is also considered a lead structure in the development of antibacterial and antioxidant agents. researchgate.netdntb.gov.ua Some analogues have been explored for their anticarcinogenic, antimicrobial, and antioxidant properties. mdpi.com The wide array of biological activities has made the synthesis of novel 4H-pyran derivatives an area of intense research. orgchemres.orgbohrium.com
Derivatives of 4H-pyrans have attracted considerable attention for their therapeutic value, with activities including vasorelaxant, anticarcinogenic, antimicrobial, and antioxidant effects. mdpi.com They are also investigated as potential treatments for neurodegenerative conditions like Alzheimer's disease. researchgate.netnih.gov The versatility of the 4H-pyran ring system allows for the generation of a large number of derivatives with a wide range of biological functions.
Antioxidant Potential and Mechanisms of Action
The antioxidant properties of 4H-pyran-4-ones are a significant area of research, with several mechanisms contributing to their protective effects against oxidative stress. researchgate.netrsc.org Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases, including colorectal cancer. nih.gov
One notable analogue, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is recognized as a potent antioxidant that can be formed during the Maillard reaction. rsc.orgresearchgate.net The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom, effectively neutralizing free radicals. rsc.org
Free Radical Scavenging (e.g., DPPH, ABTS assays)
A primary mechanism by which 4H-pyran-4-ones exert their antioxidant effects is through the scavenging of free radicals. This activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. rsc.org
In studies of various 4H-pyran derivatives, several compounds have demonstrated significant scavenging activity. nih.gov For instance, certain synthesized 4H-pyran derivatives exhibited potent scavenging of DPPH radicals, with some showing higher efficacy than the standard antioxidant Butylated hydroxytoluene (BHT). researchgate.netnih.gov The half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to scavenge 50% of the free radicals, is a key metric in these assays. Lower IC50 values correspond to higher antioxidant activity. nih.gov
The analogue DDMP has shown remarkable DPPH radical scavenging activity, comparable to that of BHT at similar concentrations. nih.gov The unstable enol structure within the DDMP molecule is believed to be a key factor in its antioxidant capabilities. rsc.org
Table 1: DPPH Radical Scavenging Activity of Selected 4H-Pyran Derivatives
| Compound | Concentration (mg/mL) | Scavenging Potency (%) | IC50 (mM) |
|---|---|---|---|
| 4g | 1 | 90.50 | 0.329 |
| 4j | 1 | 88.00 | 0.1941 |
| 4l | 1 | 70.20 | - |
| 4m | 1 | 69.00 | - |
| 4d | 1 | 65.25 | - |
| BHT | 1 | 95.30 | 0.245 |
Data sourced from a study on new 4H-pyran derivatives, indicating their free radical scavenging potential. nih.gov
Metal Ion Chelation
Another important aspect of the antioxidant activity of 4H-pyran-4-ones is their ability to chelate metal ions. researchgate.net Metal ions, such as iron and copper, can catalyze the formation of highly reactive oxygen species through Fenton-type reactions. By binding to these metal ions, 4H-pyran-4-one derivatives can prevent the generation of these damaging radicals. researchgate.net
Lipid Peroxidation Inhibition
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and the formation of mutagenic products. nih.gov This process is often initiated by reactive oxygen species. nih.gov Antioxidants can inhibit lipid peroxidation by scavenging these initiating radicals.
While specific studies on 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one are lacking, related compounds have shown efficacy in this area. For instance, derivatives of 1,4-dihydropyridine, which are structurally similar to some 4H-pyran analogues, have been investigated for their ability to inhibit metal-ion catalyzed lipid peroxidation. agriculturejournals.cz The antioxidant activity of these compounds is associated with their ability to incorporate into liposomes and protect the lipid bilayer from oxidative damage. agriculturejournals.cz
Anticancer and Antitumor Activities
The 4H-pyran scaffold is recognized as a promising lead structure for the development of new anticancer agents. researchgate.netdntb.gov.ua Various derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines. researchgate.netnih.gov The anticancer mechanisms of these compounds are often multifaceted, involving the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer cell proliferation. researchgate.netdntb.gov.ua
For example, certain 4H-pyran derivatives have been shown to suppress the proliferation of human colorectal cancer cells (HCT-116). researchgate.netdntb.gov.ua The underlying mechanism for this activity was linked to the inhibition of cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in the cell division cycle, and the activation of the caspase-3 gene, which is a key effector in apoptosis. researchgate.netdntb.gov.ua
Table 2: Cytotoxic Activity of Selected 4H-Pyran Derivatives against HCT-116 Cells
| Compound | IC50 (µM) |
|---|---|
| 4d | 75.1 |
| 4k | 85.88 |
Data from a study evaluating new 4H-pyran derivatives as antiproliferative agents. dntb.gov.ua
The structural versatility of the 4H-pyran ring system continues to be explored for the development of more potent and selective anticancer drugs. dntb.gov.uaresearcher.life
Cytotoxicity Against Human Cancer Cell Lines (e.g., HCT-116, HeLa)
Analogues of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Notably, certain 4H-pyran derivatives have been effective in suppressing the proliferation of HCT-116 human colon cancer cells. For example, derivatives designated as 4d and 4k exhibited half-maximal inhibitory concentrations (IC₅₀) of 75.1 µM and 85.88 µM, respectively, in cell viability assays on HCT-116 cells. nih.gov
Furthermore, studies on adamantyl pyran-4-one derivatives, which are structurally related to the compound of interest, have shown moderate to good activity against several cancer cell lines, including HeLa (cervical cancer). nih.gov Specifically, derivatives of kojic acid bearing an adamantyl group displayed IC₅₀ values ranging from 13.1 to 43.0 μM on all tested cell lines, including HeLa. nih.gov Fused pyran derivatives have also been identified as potent against various cancer cell lines, with some compounds showing IC₅₀ values as low as 0.23 µM against A549 lung cancer cells and 7.58 µM against HCT-116 cells. rsc.org
Table 1: Cytotoxicity of 4H-Pyran-4-one Analogues Against Human Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4H-Pyran derivative 4d | HCT-116 | 75.1 | nih.gov |
| 4H-Pyran derivative 4k | HCT-116 | 85.88 | nih.gov |
| Adamantyl kojic acid derivative 2 | HeLa | 13.1 | nih.gov |
| Adamantyl kojic acid derivative 9 | HeLa | 20.3 | nih.gov |
| Fused pyran derivative 8c | HCT-116 | 7.58 | rsc.org |
| Fused pyran derivative 14b | A549 | 0.23 | rsc.org |
| Spiro-4H-pyran derivative 5a | A375 | 11.21 | rsc.org |
| Spiro-4H-pyran derivative 5a | LNCaP | 15.65 | rsc.org |
Inhibition of Cell Cycle Kinases (e.g., CDK2)
A key mechanism through which 4H-pyran-4-one analogues exert their anticancer effects is by inhibiting cell cycle kinases, such as Cyclin-Dependent Kinase 2 (CDK2). nih.gov Overexpression of CDK2 is a factor in the development of certain cancers, making it a viable therapeutic target. nih.gov Research has indicated that the 4H-pyran scaffold can serve as a lead structure for developing CDK2 inhibitors. nih.gov
Studies have shown that certain 4H-pyran derivatives can block the proliferation of HCT-116 cells by directly inhibiting the kinase activity of CDK2 and also by downregulating the expression of the CDK2 protein and its corresponding gene. nih.gov While specific inhibitory concentration values for this compound are not extensively documented, related pyrazole-based analogues have demonstrated potent inhibition of CDK2, with IC₅₀ values as low as 0.96 µM. nih.gov This suggests that the broader class of compounds containing the pyran-4-one scaffold holds promise as CDK2 inhibitors.
Modulation of Specific Molecular Targets (e.g., protein tyrosine kinases, Met kinase, HDAC, IDH, cyclin, MAPK, ribonucleotide reductase)
The biological activity of 4H-pyran-4-one analogues extends to the modulation of several other critical molecular targets involved in cancer progression.
Protein Tyrosine Kinases: Certain 2,6-disubstituted pyran-4-one and thiopyran-4-one derivatives have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family. Some of these compounds exhibit IC₅₀ values in the range of 0.2 to 0.4 µM. nih.gov
Met Kinase: The Met kinase, another important target in cancer therapy, has been shown to be inhibited by compounds structurally similar to 4H-pyran-4-ones. For instance, a conformationally constrained 2-pyridone analogue was found to be a potent Met kinase inhibitor with an IC₅₀ value of 1.8 nM. nih.gov
Histone Deacetylases (HDACs): Pyridone-based compounds, which share structural similarities with pyranones, have been developed as HDAC inhibitors. One such inhibitor demonstrated a high level of inhibition with an IC₅₀ of 0.07 µM and was selective for class I HDAC1 and class II HDAC6 enzymes. nih.gov
Information regarding the direct inhibition of Isocitrate Dehydrogenase (IDH), cyclin, Mitogen-Activated Protein Kinase (MAPK), and ribonucleotide reductase by this compound or its close analogues is limited in the current body of research.
Apoptosis Induction Mechanisms
A significant component of the anticancer activity of 4H-pyran-4-one analogues is their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.govrsc.org The mechanisms behind this induction are multifaceted.
One identified pathway involves the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Studies on HCT-116 cells treated with 4H-pyran derivatives 4d and 4k revealed an induction of apoptosis through the activation of the caspase-3 gene. nih.gov
Another mechanism involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. Research on novel spiro-4H-pyran derivatives has shown that they can induce apoptosis in A549 lung cancer cells by up-regulating the expression of the pro-apoptotic protein Bax and down-regulating the expression of the anti-apoptotic protein Bcl-2. rsc.org This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the subsequent activation of the apoptotic cascade. rsc.org Furthermore, these compounds have been observed to cause changes in cellular and nuclear morphology consistent with apoptosis and can induce double-strand DNA breaks. rsc.org
Antimicrobial Activities
In addition to their anticancer properties, derivatives of this compound have demonstrated notable antimicrobial activities, including both antibacterial and antifungal effects.
Antibacterial Efficacy
A variety of 4H-pyran derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Spiro-4H-pyran derivatives, in particular, have shown effectiveness. For instance, one such derivative was most effective against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. nih.gov
Other studies have reported that certain 4H-pyran analogues exhibit lower IC₅₀ values against some Gram-positive strains than the commonly used antibiotic ampicillin. mdpi.com For example, against S. aureus and S. epidermidis, one analogue showed IC₅₀ values of 27.78 µM and 30.32 µM, respectively, which were lower than those of ampicillin. mdpi.com
Table 2: Antibacterial Activity of 4H-Pyran-4-one Analogues
| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Spiro-4H-pyran derivative 5d | Staphylococcus aureus (clinical isolate) | 32 | nih.gov |
| Spiro-4H-pyran derivative 5d | Streptococcus pyogenes (clinical isolate) | 64 | nih.gov |
| Spiro-4H-pyran derivative 4l | Streptococcus pneumoniae | 125 | acs.org |
| Spiro-4H-pyran derivative 4l | Escherichia coli | 125 | acs.org |
| Spiro-4H-pyran derivative 4m | Streptococcus pneumoniae | 125 | acs.org |
| Spiro-4H-pyran derivative 4m | Salmonella typhimurium | 250 | acs.org |
Antifungal Properties
The antifungal potential of 4H-pyran-4-one derivatives has also been explored. Some synthesized compounds have shown promising activity against fungal strains. For example, two 4H-pyran derivatives, 4b and 4e, exhibited a MIC of 0.0195 mg/mL against the fungal strain Aspergillus niger. researchgate.net
However, the antifungal activity can be species-dependent. In one study, while some 4H-pyran derivatives showed good anti-mycobacterial activity, their efficacy against the fungus Candida albicans was generally poor. nih.gov Interestingly, this study noted that compounds synthesized from acetylacetone (B45752) demonstrated the highest antifungal activity among the tested derivatives. nih.gov
Table 3: Antifungal Activity of 4H-Pyran-4-one Analogues
| Compound/Analogue | Fungal Strain | MIC | Reference |
|---|---|---|---|
| 4H-Pyran derivative 4b | Aspergillus niger | 0.0195 mg/mL | researchgate.net |
| 4H-Pyran derivative 4e | Aspergillus niger | 0.0195 mg/mL | researchgate.net |
| 4H-Pyran derivative 4h | Candida albicans | 125 µM | nih.gov |
| 4H-Pyran derivative 4i | Candida albicans | 125 µM | nih.gov |
Antimycobacterial Potential (e.g., DNA gyrase inhibition)
Derivatives of 4H-pyran have demonstrated notable potential as antimycobacterial agents. Studies have shown that certain 4H-pyran derivatives exhibit significant activity against Mycobacterium bovis (BCG). nih.gov The antimycobacterial activity is influenced by the structural characteristics of the pyran ring and its substituents. For instance, 4H-pyrans synthesized from dimedone generally show better anti-mycobacterial activity compared to those synthesized from acetylacetone. nih.gov
One of the proposed mechanisms for the antimycobacterial action of some heterocyclic compounds is the inhibition of DNA gyrase. nih.gov DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication, recombination, and repair, making it a validated target for antibacterial drugs. nih.gov While direct evidence for DNA gyrase inhibition by this compound is not explicitly detailed in the provided results, the broader class of pyran derivatives and other heterocyclic compounds are known to target this enzyme. For example, novel bacterial type II topoisomerase inhibitors (NBTIs) have been shown to stabilize the DNA-gyrase cleavage complex, a mechanism that ultimately leads to bacterial cell death. nih.gov The structural similarities and observed antimycobacterial effects of 4H-pyran derivatives suggest that DNA gyrase inhibition could be a plausible mechanism of action for მათი antimycobacterial activity. nih.govnih.gov
Furthermore, hybrid molecules incorporating a benzopyran skeleton have been synthesized and evaluated for their antimycobacterial activity against both avirulent and virulent strains of Mycobacterium tuberculosis. researchgate.net Some of these compounds displayed significant minimum inhibitory concentrations (MIC) in the range of 1.56 to 6.25 μg/ml against the virulent H37Rv strain. researchgate.net
Antiviral Activities
The 4H-pyran scaffold is a constituent of various biologically active compounds, including those with antiviral properties. nih.govijpronline.com While specific studies on the antiviral activity of this compound are not detailed, the broader class of pyran derivatives has shown promise. For instance, pyran-based drugs like Lopinavir and Zanamivir are known for their antiviral activity. nih.gov The mechanism of action for many antiviral compounds involves the inhibition of viral replication processes. mdpi.com Some fluorine-containing compounds, for example, have demonstrated excellent activity against a range of DNA and RNA viruses by inhibiting viral RNA and DNA replication. mdpi.com Given that compounds with antitumor activity often possess antiviral properties due to their ability to interfere with cell proliferation, which many viruses require for replication, the exploration of pyran derivatives in this area is warranted. researchgate.net
Anti-inflammatory Properties
Derivatives of the 4H-pyran ring system have been recognized for their anti-inflammatory potential. nih.govijpronline.com The compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) has been identified as a molecule with anti-inflammatory properties. researchgate.net The anti-inflammatory activity of pyran derivatives is an area of ongoing research, with various analogues being synthesized and evaluated for their effects. The structural features of the pyran ring and its substituents play a crucial role in determining the anti-inflammatory efficacy.
Other Pharmacological Activities
Vasorelaxant Activity and Calcium Channel Modulation
Certain 4H-pyran derivatives have been investigated for their vasorelaxant properties, suggesting their potential as antihypertensive agents. mdpi.comthieme-connect.com The mechanism underlying this vasorelaxant effect often involves the modulation of calcium channels. mdpi.comthieme-connect.com
For example, the 4H-pyran derivative, 6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, has been shown to induce significant vasorelaxation in isolated rat aorta rings. thieme-connect.com This effect was found to be endothelium-independent and is primarily attributed to the blockade of L-type calcium channels. thieme-connect.com This was corroborated by the compound's ability to inhibit contractions induced by high potassium concentrations and a specific L-type calcium channel agonist. thieme-connect.com Docking studies further supported this mechanism, indicating a strong interaction with the L-type calcium channel. thieme-connect.com Similarly, other synthesized 4H-pyran derivatives have demonstrated trachea-relaxant effects, with a proposed mechanism of action being Ca2+-channel blockade, drawing an analogy to 1,4-dihydropyridines. mdpi.com
Anticonvulsant Effects
The anticonvulsant potential of pyran-4-one derivatives has also been explored. A study on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives revealed promising anticonvulsant activity. nih.gov Specifically, the Mannich bases prepared from allomaltol and substituted piperazine (B1678402) derivatives were evaluated in vivo using maximal electroshock (MES) and subcutaneous Metrazol (scMet) tests. nih.gov
One of the synthesized compounds, 3-hydroxy-6-methyl-2-[4-(2-trifluoromethyl-phenyl)-piperazin-1-ylmethyl]-4H-pyran-4-one, was identified as the most active in the scMet test. nih.gov Another derivative, 2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-3-hydroxy-6-methyl-4H-pyran-4-one, showed protective effects against MES. nih.gov These findings suggest that the pyran-4-one scaffold can be a valuable template for developing new anticonvulsant agents.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activities of lead compounds. For analogues of this compound, SAR studies have provided insights into the structural requirements for various pharmacological effects.
In the context of antimycobacterial activity, SAR studies on 4H-pyran derivatives have shown that the nature of the starting material for synthesis can significantly impact the activity. For instance, 4H-pyrans derived from dimedone exhibited better anti-mycobacterial activity than those from acetylacetone. nih.gov
For vasorelaxant activity, SAR studies of polyoxygenated chalcones, which can be considered structural analogues, have highlighted the importance of the substitution pattern on the aromatic rings. nih.gov The presence and position of hydroxyl and methoxy (B1213986) groups can determine whether the vasorelaxant effect is dependent on the estrogen receptor α (ERα) or nitric oxide (NO) pathway. nih.gov
Regarding anticonvulsant effects, the substitution on the piperazine ring of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives was found to be critical for their activity. nih.gov For example, a trifluoromethylphenyl substituent led to high activity in the scMet test, while a chlorophenyl substituent conferred protection in the MES test. nih.gov
Furthermore, SAR studies on other heterocyclic scaffolds provide valuable information that can be extrapolated to pyran-4-one analogues. For instance, in a series of quinazolinamine derivatives, modifying the linker length and introducing specific substituents on the phenyl group dramatically increased their anti-proliferative activity. mdpi.com Similarly, for ketamine ester analogues, the position of substituents on the benzene (B151609) ring influenced their anaesthetic and analgesic properties, with 2- and 3-substituted compounds generally being more active than 4-substituted ones. mdpi.com
These examples demonstrate that systematic modifications of the substituents on the pyran-4-one core and associated phenyl rings are essential for enhancing the desired biological activities, be it antimycobacterial, vasorelaxant, or anticonvulsant.
The Critical Role of Substituents in Biological Potency
The biological activity of 4H-pyran-4-one derivatives is profoundly influenced by the nature and position of the substituent groups attached to the core pyran ring. Structure-activity relationship (SAR) studies on various analogues reveal that even minor chemical modifications can lead to significant changes in their biological profiles, which span antimicrobial, anticancer, and antioxidant activities.
The substituents at the 2 and 6 positions of the 4-pyrone ring are particularly critical in determining the biological efficacy of these compounds. For instance, in the realm of anticancer research, the presence of aryl groups at these positions has been shown to be a key determinant of activity. researchgate.net The substitution pattern on these aryl rings further modulates the potency.
In the context of antimicrobial activity, the nature of the substituents on the pyran ring also plays a pivotal role. Studies on various 4H-pyran derivatives have demonstrated that the introduction of different functional groups can significantly impact their ability to inhibit the growth of bacteria and fungi. nih.govnih.gov For example, a study on a series of 4H-pyran derivatives revealed that compounds synthesized from dimedone generally exhibited better anti-mycobacterial activity compared to those derived from acetylacetone. nih.gov
Furthermore, the substitution at the 3 and 5 positions also contributes to the pharmacological profile. The presence of methyl groups at these positions, as seen in the target compound, can affect the molecule's conformation and electronic distribution, thereby influencing its binding to target proteins.
Table 1: Influence of Substituents on the Biological Activity of 4H-Pyran-4-one Analogues
| Substituent Position(s) | Type of Substituent | Observed Biological Activity | Reference(s) |
| 2, 6 | Aryl groups | Anticancer | researchgate.net |
| 2, 6 | Varied (derived from dimedone vs. acetylacetone) | Antimicrobial (anti-mycobacterial) | nih.gov |
| 2 | Isopropyl, Phenyl vs. n-Butyl | Anticancer (cytotoxicity) | nih.gov |
| General | Various | Antimicrobial, Anticancer, Antioxidant | nih.govmdpi.comnih.gov |
Defining the Pharmacophore for Biological Action
A pharmacophore is the three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target and trigger a biological response. Identifying the pharmacophore of a class of compounds is a critical step in drug discovery, as it guides the design of new, more potent molecules.
For the 4H-pyran-4-one scaffold, the key pharmacophoric features can be inferred from the structure-activity relationships of its diverse analogues. The core 4-pyrone ring itself is a crucial element, with the carbonyl group often acting as a hydrogen bond acceptor. The oxygen atom within the heterocyclic ring can also participate in interactions with biological targets.
While a specific pharmacophore model for this compound has not been explicitly defined in the literature, a general model for related bioactive pyran derivatives can be proposed. This hypothetical pharmacophore would likely include:
A hydrogen bond acceptor feature: centered on the carbonyl oxygen of the pyranone ring.
Hydrophobic/aromatic regions: corresponding to the substituents at the 2 and 6 positions. The ethyl groups in the target compound would contribute to these hydrophobic interactions.
The identification of a more precise pharmacophore for this class of compounds would require further computational modeling and experimental validation. nih.gov Such studies would involve generating and validating pharmacophore models based on a set of active and inactive analogues, which could then be used for virtual screening to identify new and potent derivatives.
Applications of 2,6 Diethyl 3,5 Dimethyl 4h Pyran 4 One and Its Derivatives
Applications in Drug Discovery and Medicinal Chemistry
The 4H-pyran-4-one nucleus is a key component in many compounds with significant pharmacological activities. guidechem.comresearchgate.net Its derivatives are explored as cognitive enhancers for neurodegenerative conditions like Alzheimer's and Parkinson's disease. researchgate.net The inherent reactivity and structural features of the pyranone ring allow for the synthesis of diverse molecular libraries, crucial for identifying new drug candidates. researchgate.net
The 4H-pyran-4-one framework is a foundational structure for the identification and optimization of lead compounds in drug discovery. A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The pyran scaffold is considered a prime candidate for this role due to its prevalence in bioactive molecules and its synthetic tractability. nih.gov
Researchers utilize the 4H-pyran-4-one core to design and synthesize new derivatives for biological screening. nih.gov For instance, 2,6-Dimethyl-4H-pyran-4-one, a closely related analogue, serves as a crucial intermediate in the synthesis of a variety of medicines, including hypnotic sedatives, anti-gout medications, and non-steroidal anti-inflammatory drugs. guidechem.com The pyran ring's structure allows for systematic chemical modifications, enabling chemists to optimize properties like potency, selectivity, and pharmacokinetic profiles, which is a critical process in transforming a lead compound into a viable drug candidate.
The 4H-pyran-4-one moiety is integral to the development of novel therapeutic agents across a spectrum of diseases. guidechem.com The versatility of the pyranone skeleton has led to its incorporation into compounds targeting cancer, infectious diseases, and neurological disorders. researchgate.net The introduction of a pyran ring into existing drug molecules has also been shown to enhance their properties, such as extending their duration of action or increasing their anti-inflammatory effects. guidechem.com
Derivatives of the pyranone core have demonstrated a wide range of biological activities, highlighting their potential as therapeutic agents. For example, compounds containing this scaffold have been investigated for their antioxidant, anti-inflammatory, anticancer, and cardiovascular effects. nih.gov
Table 1: Therapeutic Applications of Pyranone Derivatives
| Therapeutic Area | Reported Activity / Application | Relevant Pyranone Derivative | Source |
|---|---|---|---|
| Neurological Disorders | Potential treatment for Alzheimer's, Parkinson's, Huntington's disease. | 4H-Pyran derivatives | researchgate.netresearchgate.net |
| Inflammatory Conditions | Studied for anti-inflammatory properties. | 2,6-Dimethyl-4H-pyran-4-one derivatives | guidechem.com |
| Cancer | Antiproliferative activity against human colorectal cancer cells (HCT-116). | 4H-pyran and pyrano[2,3-c]pyrazole derivatives | nih.gov |
| Cardiovascular Disease | Potential for alleviating cardiovascular maladies. | 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | |
| Infectious Diseases | Antiviral and antibacterial potential. | Pyrano[3,2-b]pyran derivatives | researchgate.net |
| Metabolic Disorders | Investigated for applications in diabetes. | 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | |
| Oxidative Stress | Strong antioxidant properties identified. | 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | researchgate.net |
Fragment-based drug design (FBDD) is a strategy that identifies small chemical fragments which weakly bind to a biological target. These fragments are then grown or combined to produce a lead with higher affinity. The 4H-pyran-4-one structure is an excellent candidate for use as a molecular fragment. Its relatively small, rigid framework contains key functional groups, such as a ketone and an ether oxygen, that can form specific interactions with protein targets.
One of the key applications of FBDD is in the discovery of kinase inhibitors. rsc.org A crucial step involves identifying novel fragments that can interact with key regions of the kinase enzyme, such as the hinge region. rsc.org The pyranone core can serve as such a starting fragment, which can then be elaborated upon to build more complex and potent inhibitors. This approach has been successfully used to develop clinical candidates for various diseases. ns-mc.com
Biomolecular mimetics are molecules designed to mimic the structure and/or function of natural biological molecules. The 4H-pyran-4-one scaffold can be used to create mimetics of important biological structures. A prominent example is its use in mimicking the adenine (B156593) base of ATP (adenosine triphosphate) to inhibit kinases.
The arrangement of hydrogen bond donors and acceptors on the pyranone ring can be tailored to replicate the interaction patterns of a natural ligand. biosolveit.de In the context of kinase inhibition, a pyranone-based molecule can occupy the ATP binding site and form hydrogen bonds with the kinase hinge region, effectively mimicking the binding of ATP itself and blocking the enzyme's activity. biosolveit.denih.gov This mimicry is a powerful strategy for designing potent and selective enzyme inhibitors.
Protein kinases are a major class of drug targets, particularly in oncology. biosolveit.de Most kinase inhibitors function by competing with ATP for binding to the enzyme's active site. nih.gov A critical interaction for these inhibitors is the formation of hydrogen bonds with the "hinge" region that connects the two lobes of the kinase domain. biosolveit.denih.gov
The 4H-pyran-4-one structure is well-suited to act as a kinase hinge-binding motif. The carbonyl oxygen at the C4 position is a strong hydrogen bond acceptor, capable of interacting with the backbone NH group of an amino acid in the hinge region. biosolveit.de This interaction is fundamental to the anchoring of many kinase inhibitors in the ATP binding pocket. The design of novel hinge-binding motifs is an active area of research to develop new kinase inhibitors with improved potency and selectivity. rsc.orgnih.gov
Table 2: Kinase Hinge Region Interactions
| Interacting Moiety on Ligand | Interacting Moiety on Kinase Hinge | Type of Interaction | Significance |
|---|---|---|---|
| Carbonyl Oxygen (e.g., C4=O of pyranone) | Backbone Amide (NH) of Hinge Residue (e.g., GK+3) | Hydrogen Bond | Primary anchoring interaction for many Type I inhibitors. biosolveit.denih.gov |
| Heterocyclic Nitrogen/Oxygen | Backbone Carbonyl (C=O) of Hinge Residue (e.g., GK+1) | Hydrogen Bond | Provides additional binding affinity and specificity. biosolveit.de |
GK+1 and GK+3 refer to the amino acid residues that are one and three positions after the "gatekeeper" residue in the kinase sequence, respectively. biosolveit.de
The histamine (B1213489) H3 receptor (H3R) is a G-protein coupled receptor primarily found in the central nervous system. nih.gov It acts as an autoreceptor, regulating the synthesis and release of histamine. Antagonists of the H3R have been shown to increase the release of histamine and other neurotransmitters, leading to procognitive effects. This makes them promising therapeutic targets for a range of cognitive disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia. nih.govchemicalbook.com
Research has demonstrated that pyranone derivatives are effective scaffolds for developing potent and selective H3R antagonists. Specifically, compounds based on a tetrahydro-4H-pyran-4-one core have been identified with nanomolar potency against the H3R. chemicalbook.com These compounds represent a novel class of H3R antagonists with promising pharmacological profiles and potential therapeutic utility in treating cognitive impairments. chemicalbook.com
Applications in Materials Science
The distinct chemical architecture of 2,6-diethyl-3,5-dimethyl-4H-pyran-4-one and its analogues has paved the way for their use in the development of novel materials with specialized properties.
Emissive Materials for Organic Light-Emitting Devices (OLEDs)
Derivatives of 4H-pyran-4-one are recognized for their potential in the creation of emissive materials for Organic Light-Emitting Devices (OLEDs). The core pyran structure, when appropriately functionalized, can exhibit strong fluorescence. For instance, dicyanomethylene-4H-pyran (DCM) derivatives are known for their excellent photophysical and photochemical properties, including large Stokes shifts and tunable near-infrared emission. frontiersin.org However, the inherent fluorescence of some DCM derivatives can be diminished in the solid state due to aggregation-caused quenching (ACQ). frontiersin.org
To overcome this, researchers have synthesized DCM derivatives with bulky groups, such as Boc-PZ-DCM, which exhibit enhanced solid-state fluorescence. frontiersin.org This strategy of introducing steric hindrance prevents the close packing of molecules, thereby reducing quenching and improving the material's emissive efficiency. frontiersin.org Another approach involves the "guest-host" system, where a small percentage of a highly fluorescent pyran derivative is doped into a host material like tris-(8-hydroxyquinoline)aluminum (Alq3). researchgate.net This technique minimizes intermolecular interactions and prevents concentration quenching, leading to a higher light output. researchgate.net
Furthermore, fluorescent 2-pyrone derivatives have been synthesized that emit light across the visible spectrum (red, green, and blue) in both solution and solid states, making them promising candidates for next-generation display technologies. researchgate.net The modification of the 2-pyrone structure has been shown to significantly influence the emission wavelength and fluorescence intensity. researchgate.net
Conducting Polymers
While direct applications of this compound in conducting polymers are not extensively documented, the broader class of pyran-derived structures holds promise in this area. The synthesis of functional polystyrenes incorporating 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives has been reported. rsc.org These polymers exhibit interesting aggregation-induced emission behaviors, which could be explored for applications in conductive and optoelectronic materials. rsc.org The ability to functionalize the pyran ring allows for the introduction of groups that can facilitate charge transport, a key characteristic of conducting polymers.
Molecular Glasses
The formation of stable amorphous glasses, or molecular glasses, is crucial for the fabrication of uniform thin films in various electronic devices. The structural characteristics of certain 4H-pyran-4-one derivatives can hinder crystallization and promote the formation of a glassy state. The introduction of bulky and asymmetric substituents onto the pyran core can disrupt molecular packing and increase the glass-forming ability of the material. This is particularly relevant for applications in OLEDs, where a stable amorphous morphology is essential for device longevity and performance.
Fluorescent Probes for Bioimaging
The inherent fluorescence of many 4H-pyran-4-one derivatives makes them suitable for use as fluorescent probes in bioimaging. These compounds can be designed to exhibit solvatochromism, where their fluorescence properties change with the polarity of the surrounding environment. This sensitivity allows them to report on the local environment within biological systems. For example, enamino-substituted 4-pyrones have been shown to exhibit a strong increase in fluorescence intensity in alcohols, along with large Stokes shifts and good quantum yields. nih.gov
The development of dicyanomethylene-4H-pyran (DCM) derivatives has also led to fluorescent probes with applications in visualizing latent fingerprints, a technique that relies on the strong solid-state emission of the dye. frontiersin.org This principle of fluorescence enhancement in the solid state can be adapted for bioimaging applications where probes need to be effective in aggregated or solid-like biological environments. Diketopyrrolopyrrole (DPP) dyes, which share some photophysical characteristics with pyran derivatives, are extensively used as fluorescent probes for detecting biological components and for bio-imaging. mdpi.com
Supramolecular Chemistry Components
The structure of this compound and its derivatives allows for their use as building blocks in supramolecular chemistry. The carbonyl group and the potential for functionalization at various positions on the pyran ring provide sites for non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are fundamental to the self-assembly of complex, ordered supramolecular architectures. The ability of these molecules to form well-defined aggregates can be harnessed to create novel materials with tailored properties for applications in sensing, catalysis, and drug delivery.
Role as Key Synthetic Intermediates and Building Blocks
Beyond their direct applications in materials science, 4H-pyran-4-one derivatives are valuable as versatile intermediates in organic synthesis. nih.govnih.gov Their chemical reactivity allows for a wide range of transformations, making them important starting materials for the construction of more complex molecules. nih.gov
Multicomponent reactions (MCRs) are often employed for the efficient, one-pot synthesis of 4H-pyran derivatives. nih.gov These reactions are atom-efficient and allow for the rapid generation of molecular diversity. nih.gov For example, the three-component reaction of an aldehyde, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound is a common method for synthesizing substituted 4H-pyrans. nih.govnih.gov
The resulting 4H-pyran ring can then be further modified. For instance, 2,6-dimethyl-γ-pyrone can serve as a starting material for the synthesis of various complex molecules, including fragments of natural products and precursors for nonlinear optical materials. sigmaaldrich.com The enamination of 2-methyl-4-pyrones with reagents like DMF-DMA yields highly reactive 2-(2-(dimethylamino)vinyl)-4-pyrones. nih.gov These intermediates can undergo further reactions, such as 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination, to produce a variety of conjugated and isoxazolyl-substituted 4-pyrone structures. nih.gov
Potential in Biorenewable Chemistry
The significance of this compound in biorenewable chemistry stems from its potential role as a platform chemical. Platform chemicals are biomass-derived molecules that can be converted into a wide array of value-added products, including fuels, polymers, and specialty chemicals. The highly substituted nature of this pyranone suggests it could be a precursor to high-density biofuels or a building block for complex molecular architectures.
The Bridge from Biomass to Pyranones
Currently, there is no established direct pathway for the synthesis of this compound from raw lignocellulosic biomass. The primary challenge lies in the intricate series of reactions required to assemble this specific molecular structure from the more common biomass-derived C5 and C6 sugars. However, research into the catalytic upgrading of smaller, more readily obtainable biomass-derived intermediates provides a feasible, albeit indirect, route.
Key to this approach is the concept of C-C bond formation , a cornerstone of synthetic organic chemistry that is being adapted for biorenewable feedstocks. rsc.org Strategies such as aldol (B89426) condensation, ketonization, and other coupling reactions are being explored to build larger, more complex molecules from smaller biomass-derived units. rsc.org
Potential Synthesis Routes from Biomass-Derived Precursors
The synthesis of the target pyranone likely involves the self-condensation or cross-condensation of smaller, oxygenated molecules that can be derived from biomass. One promising area of research is the catalytic conversion of biomass-derived ketones. The self-condensation of cyclic ketones like cyclopentanone (B42830) and cyclohexanone, which can be obtained from biomass, has shown potential for producing high-density fuel precursors. nih.gov While not a direct route to the target molecule, this demonstrates the principle of using biomass-derived ketones for the synthesis of larger cyclic structures.
A more direct, though still theoretical, pathway could involve the condensation of smaller linear ketones and aldehydes that can be produced from the fermentation or catalytic conversion of sugars and other biomass components. For instance, the building blocks for this compound could potentially be derived from C2, C3, and C4 platform molecules obtained from biomass streams.
| Precursor Molecule (Potential) | Biomass Source (Potential) |
| 2-Pentanone | Hydrogenation of 2-methylfuran (B129897) (from xylose) |
| 3-Pentanone | Ketonization of propionic acid (from fermentation) |
| Propanal | Hydroformylation of ethylene (B1197577) (from bioethanol) |
This table presents hypothetical precursor molecules and their potential biomass-derived sources based on established biorefinery pathways. The direct synthesis of this compound from these precursors requires further research.
Detailed Research Findings
While specific research on the biorenewable synthesis of this compound is limited, related studies on pyranone synthesis offer valuable insights. For example, the synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates has been achieved through the reaction of an aryl aldehyde and a 1,3-diketone, highlighting the utility of condensation reactions in forming the pyran ring structure. escholarship.org Adapting such methodologies to use biomass-derived aldehydes and ketones is a key area for future research.
Furthermore, the catalytic upgrading of biomass-derived methyl ketones for the production of aviation fuel is a closely related field of study. taylorfrancis.com This research demonstrates that complex, branched-chain hydrocarbons can be synthesized from biomass, suggesting that the synthesis of highly substituted pyranones for similar applications is a viable long-term goal.
The development of efficient and selective catalysts is paramount to advancing the synthesis of these target molecules from biomass. Research into solid acid and base catalysts, as well as multifunctional catalysts, will be crucial for controlling the complex reaction cascades involved in converting simple biomass-derived molecules into a specific, highly substituted pyranone.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 4H-pyran derivatives is a well-established field, yet the drive for greater efficiency and environmental sustainability continues to open new research frontiers. Future efforts concerning 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one will likely focus on "green chemistry" principles. Key areas of exploration include the development of novel, reusable catalysts to replace traditional ones that are often difficult to separate from the reaction mixture. growingscience.comresearchgate.net
Researchers are increasingly focused on one-pot, multi-component reactions (MCRs) which offer high atom economy and synthetic efficiency by combining three or more reactants in a single step. growingscience.com The use of environmentally benign solvents, particularly water or aqueous-ethanolic systems, is a significant goal to minimize the use of hazardous organic solvents. mjbas.com Furthermore, alternative energy sources like ultrasound irradiation and microwave assistance are being explored to reduce reaction times and improve yields. mjbas.comnih.gov The development of solvent-free reaction conditions is another key objective, offering advantages in cost, safety, and environmental impact. growingscience.comtandfonline.com
Table 1: Comparison of Catalytic Systems for 4H-Pyran Synthesis
| Catalyst System | Solvent | Key Advantages | Reference |
|---|---|---|---|
| Neodymium (III) oxide (Nd₂O₃) | Water/Ethanol | Recyclable, highly efficient (93% yield in 45 mins), low cost. mjbas.com | mjbas.com |
| Bio-synthesized ZnO Nanoparticles | Solvent-free | Environmentally friendly synthesis, high efficiency, easy operation. orgchemres.org | orgchemres.org |
| KOH loaded Calcium Oxide (CaO) | Solvent-free | Low cost, short reaction time (10 mins), recyclable up to five times. growingscience.com | growingscience.com |
| Poly(4-vinylpyridine)-CuI | Water | Green and recyclable, operational simplicity, high product yield. researchgate.net | researchgate.net |
| [bmim]OH (Ionic Liquid) | Solvent-free | Efficient, high yields, ease of recovery and reusability. tandfonline.com | tandfonline.com |
Deeper Mechanistic Understanding of Biological Activities
While many 4H-pyran derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer effects, the precise molecular mechanisms often require more profound investigation. nih.govnih.gov Future research should aim to elucidate the specific pathways through which compounds like this compound exert their effects.
For instance, in the context of anticancer activity, studies have pointed towards the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell division cycle, as a potential mechanism for some pyran derivatives. nih.govresearchgate.net Other research has shown that certain pyrans can induce apoptosis (programmed cell death) in cancer cells through the activation of caspases, such as caspase-3. researchgate.net For antimicrobial applications, DNA gyrase has been identified as a potential target, an enzyme crucial for bacterial DNA replication. tubitak.gov.tr A deeper kinetic and mechanistic investigation into the formation and activity of these compounds will provide a more robust foundation for drug design. tandfonline.com
Exploration of New Pharmacological Targets
The structural versatility of the 4H-pyran-4-one scaffold makes it a prime candidate for screening against new and diverse pharmacological targets. guidechem.com Beyond the established activities, emerging research suggests potential applications in neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net Some pyran-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and the formation of advanced glycation end products (AGEs), both of which are implicated in the pathology of Alzheimer's disease. nih.gov
Further research could involve screening libraries of derivatives, including this compound, against a wider array of enzymes, receptors, and signaling proteins. This could uncover novel therapeutic uses in areas such as inflammation, viral diseases, and metabolic disorders. chemicalbook.com The development of pyran derivatives as dual-target or multi-target ligands is a particularly promising strategy for complex diseases. nih.gov
Advanced Materials Applications and Optoelectronic Properties
The conjugated structure of the 4H-pyran-4-one ring system imparts interesting photophysical properties, opening avenues for its use in advanced materials. guidechem.comnih.gov Derivatives of 4H-pyran have been investigated as fluorophores, which are fluorescent chemical compounds that can re-emit light upon light excitation. nih.gov Some styryl-substituted 4-pyrones exhibit solvatochromism, where the color of the compound changes with the polarity of the solvent. nih.gov
Future research could focus on tuning the optoelectronic properties of this compound by introducing various functional groups. This could lead to applications in:
Organic Light-Emitting Diodes (OLEDs): Certain pyran derivatives, like DCM (4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran), are known for their use as red dyes in OLED technology. researchgate.net
Fluorescent Sensors: The sensitivity of their fluorescence to the local environment could be harnessed to detect metal cations or other analytes. researchgate.net
Dye-Sensitized Solar Cells (DSSC): The ability of these compounds to absorb light makes them potential candidates for use as sensitizers in solar cells. nih.gov
Computational Design and Prediction of Novel 4H-Pyran-4-one Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. Future studies on this compound and its analogs will heavily rely on these methods. Computational tools can be used to understand reaction mechanisms and predict catalysts or conditions that could improve synthetic efficiency and selectivity. mjbas.com
In the realm of drug discovery, molecular docking simulations can predict how different 4H-pyran-4-one derivatives will bind to specific biological targets, such as enzymes or receptors. nih.gov This allows for the rational design of new compounds with enhanced activity and specificity. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can assess the pharmacokinetic properties of designed molecules, helping to identify candidates with good bioavailability and drug-like characteristics before undertaking costly synthesis. nih.govresearchgate.net
Biotechnological Production and Derivatization
Harnessing biological systems for the production and modification of chemicals offers a sustainable alternative to traditional synthesis. Research has shown that some 4H-pyran-4-one derivatives, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), can be isolated from microbial cultures like Lactobacillus pentosus. evitachem.com This opens the possibility of developing fermentation-based processes for the production of the pyran core structure.
Another avenue involves using enzymes or whole-cell biocatalysts to perform specific chemical transformations on the 4H-pyran-4-one skeleton. This could enable the creation of complex and chiral derivatives that are difficult to produce through conventional chemical synthesis. The use of bio-synthesized nanoparticles as catalysts in pyran synthesis also represents a merger of biotechnology and chemical synthesis. orgchemres.org
Environmental Considerations in Synthesis and Application
A growing awareness of the environmental impact of chemical processes necessitates a lifecycle assessment of compounds like this compound. Future research must prioritize the minimization of environmental impact and resource consumption. mjbas.com This involves not only developing green synthetic routes but also understanding the environmental fate and potential toxicity of the final products and their byproducts.
The principles of green chemistry are central to this effort:
Catalyst Recyclability: Developing catalysts that can be easily recovered and reused for multiple reaction cycles reduces waste and cost. growingscience.commjbas.com
Benign Solvents: Shifting from hazardous organic solvents to water or solvent-free conditions is a key goal. growingscience.commjbas.comtandfonline.com
Atom Economy: Designing synthetic pathways, such as multi-component reactions, that maximize the incorporation of reactant atoms into the final product is crucial. growingscience.com
Biodegradability: Investigating the biodegradability of 4H-pyran-4-one derivatives is important, especially for applications like agrochemicals where they may be released into the environment. tandfonline.com
Table 2: List of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran | DCM |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | DDMP |
| Neodymium (III) oxide | Nd₂O₃ |
| Zinc Oxide | ZnO |
| Calcium Oxide | CaO |
| Copper (I) Iodide | CuI |
| 1-butyl-3-methylimidazolium hydroxide (B78521) | [bmim]OH |
| Acetylcholinesterase | AChE |
| Cyclin-dependent kinase 2 | CDK2 |
| Phenylhydrazine | - |
| Malononitrile (B47326) | - |
| Ethyl acetoacetate | - |
| Hydrazine hydrate | - |
Q & A
Basic Questions
Q. What are the recommended laboratory methods for synthesizing 2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one?
- Methodology : Multi-step organic synthesis is typically employed. For example, Friedländer condensation (using 2-amino-3-cyano-4H-pyrans as precursors) can yield pyranone derivatives . Catalytic methods involving diethyl/dimethyl substitutions under reflux conditions (e.g., ethanol/HCl) are documented for analogous compounds, with purification via column chromatography .
- Key Steps :
- Use of diethyl dicarboxylate intermediates.
- Cyclization under acidic conditions.
- Characterization via NMR and mass spectrometry (molecular ion peak at m/z 180 observed in mass spectral data) .
Q. How is X-ray crystallography applied to confirm the structural configuration of this compound?
- Procedure : Single-crystal X-ray diffraction (SC-XRD) is performed using SHELX software (e.g., SHELXL for refinement) . Crystals are grown via slow evaporation, and data collected at 100 K. Key parameters include R factor (<0.05) and data-to-parameter ratios (>25:1) for reliability .
- Outputs : Bond lengths (e.g., C–C = 1.54 Å), torsion angles, and Hirshfeld surface analysis to confirm stereochemistry.
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye contact .
- Work in a fume hood due to potential respiratory irritation.
- Store in cool, dry conditions away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?
- Approach :
- Cross-validate computational models (DFT, molecular docking) with experimental techniques like NMR, IR, and HPLC.
- Perform contradiction analysis by iteratively refining reaction conditions (e.g., solvent polarity, temperature) .
- Compare with structurally similar pheromones (e.g., 2,6-Diethyl-3,5-dimethyl-3,4-dihydro-2H-pyran) to identify steric/electronic effects .
Q. What experimental designs are optimal for assessing the compound’s bioactivity and toxicity?
- Strategies :
- In vitro assays : Test mutagenicity using Ames assays (e.g., observe DNA strand-breaking activity as in DDMP analogs) .
- Enantiomeric specificity : Employ chiral chromatography to isolate enantiomers and evaluate bioactivity differences .
- Dose-response studies : Use LC-MS to quantify metabolic stability in hepatic microsomes.
Q. How can enantiomeric purity be optimized for studies requiring chiral specificity?
- Methods :
- Chiral auxiliaries or catalysts (e.g., (R)-BINOL) during synthesis .
- Analytical validation via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy.
- Reference synthetic protocols for pheromone analogs requiring high enantiomeric excess (e.g., ≥95%) .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
